(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one
Description
This compound features a Z-configured enone backbone bridging a 4-methoxyphenyl group and a pyrazole ring substituted with phenyl and thiophen-2-yl groups. Its synthesis likely involves Claisen-Schmidt condensation or pyrazole functionalization, as seen in analogous compounds .
Properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANGLUEPJCFPT-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 270.346 g/mol. The compound features a chalcone structure characterized by an enone functional group and a pyrazole moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), colon cancer (HT29), and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| HT29 | 15 | Inhibition of cell cycle progression |
| MCF7 | 12 | Activation of pro-apoptotic proteins |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits substantial activity against both bacterial and fungal strains. The Kirby-Bauer disk diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Table 2: Antimicrobial Activity Against Various Strains
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 µg/mL |
| Escherichia coli | 18 | 60 µg/mL |
| Candida albicans | 22 | 40 µg/mL |
Anti-inflammatory Activity
Chalcones are recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University explored the effects of this chalcone derivative on human lung cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential utility in treating resistant bacterial infections .
Computational Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance, supporting its therapeutic potential .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one exhibit significant anticancer activity. For example, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of pyrazole derivatives against breast cancer cells, suggesting that modifications to the pyrazole structure can enhance their anticancer properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Several studies have reported that pyrazole-based compounds demonstrate activity against a range of bacteria and fungi. The presence of the thiophene ring is believed to contribute to this bioactivity by enhancing membrane permeability and disrupting microbial growth .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including those structurally similar to this compound. The results demonstrated a significant reduction in tumor cell viability, with IC50 values indicating potent activity against specific cancer types .
Case Study 2: Antimicrobial Screening
In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
Substituent Effects on Electronic and Pharmacological Properties
Key Observations :
Impact of Configuration (Z vs. E)
- Spatial Arrangement : The Z-configuration in the target compound positions the 4-methoxyphenyl and thiophene groups on the same side, favoring intramolecular interactions. In contrast, E-isomers (e.g., ) exhibit trans-substituent alignment, altering steric hindrance and binding pocket compatibility.
- Crystallographic Data: Structural analysis using SHELX reveals that Z-isomers often form denser crystal lattices due to planar enone backbones, whereas E-isomers adopt twisted conformations .
Analytical and Spectroscopic Comparisons
- Elemental Analysis : The target compound’s calculated C, H, N percentages would align closely with analogues (e.g., C: ~65%, H: ~5%, N: ~14% ), with deviations reflecting thiophene’s sulfur content.
- NMR Shifts : Thiophene protons resonate at δ 7.0–7.5 ppm, distinct from triazole (δ 8.0–8.5 ppm) or chloroaryl (δ 7.5–8.0 ppm) signals .
Q & A
Q. What strategies mitigate low yields in multi-step syntheses?
- Methodological Answer : Optimize isolation techniques (e.g., column chromatography with gradient elution) . Introduce protecting groups for sensitive moieties (e.g., hydroxyl in pyrazole precursors) . Scale reactions using flow chemistry for reproducibility .
Q. How can crystallinity issues during X-ray analysis be addressed?
- Methodological Answer : Recrystallize from mixed solvents (e.g., DCM/hexane) to improve crystal quality . For hygroscopic samples, use oil-coated loops or low-temperature data collection (100 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
